2-Bromo-3-[3-(methylthio)phenyl]-1-propene
Description
2-Bromo-3-[3-(methylthio)phenyl]-1-propene is an organobromine compound featuring a propenyl backbone substituted with a bromine atom at position 2 and a 3-(methylthio)phenyl group at position 2. Its molecular formula is C₁₀H₁₁BrS, with a molecular weight of 243.16 g/mol.
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-3-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrS/c1-8(11)6-9-4-3-5-10(7-9)12-2/h3-5,7H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPACFCIMPJZOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)CC(=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-[3-(methylthio)phenyl]-1-propene typically involves the bromination of 3-methylthiophene using N-bromosuccinimide in the absence of benzoyl peroxide . This reaction proceeds with high efficiency, yielding approximately 90% of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-[3-(methylthio)phenyl]-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Coupling: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate.
Major Products
Substitution: Formation of azides, thiols, or other substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Coupling: Formation of biaryl or diarylpropene derivatives.
Scientific Research Applications
2-Bromo-3-[3-(methylthio)phenyl]-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of bioactive compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-[3-(methylthio)phenyl]-1-propene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and oxidative stress, contributing to its biological effects.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares 2-Bromo-3-[3-(methylthio)phenyl]-1-propene with key analogs:
Key Observations :
- Substituent Position: The meta vs. para positioning of the methylthio group alters steric and electronic environments.
- Heterocyclic vs. Aromatic Substituents : Thienyl-containing derivatives (e.g., 2-Bromo-3-(3-bromo-2-thienyl)-1-propene) show distinct reactivity in Suzuki-Miyaura couplings due to sulfur’s electron-withdrawing effects .
- Halogen Diversity : Chloro-substituted analogs (e.g., 2-Bromo-3-(4-chloro-2-methylphenyl)-1-propene) demonstrate higher electrophilicity compared to methylthio derivatives, influencing their utility in nucleophilic substitutions .
Physicochemical Properties
While direct data for the meta-methylthio isomer are sparse, extrapolations from related compounds suggest:
Notes:
- The methylthio group increases molecular weight and hydrophobicity compared to non-sulfur analogs like 3-Bromo-1-phenylpropene .
- Para-substituted isomers may exhibit higher thermal stability due to reduced steric hindrance .
Biological Activity
2-Bromo-3-[3-(methylthio)phenyl]-1-propene is an organic compound notable for its potential biological activities, particularly in pharmacology. This compound, with a molecular weight of approximately 243.17 g/mol, features a bromine atom, a methylthio group, and a phenyl group attached to a propene backbone. Its unique structural properties make it an important intermediate in organic synthesis and a candidate for further biological investigations.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and proteins. The bromine atom and methylthio group enhance its reactivity and binding affinity, facilitating covalent interactions with nucleophilic sites on proteins. This interaction can lead to the modulation or inhibition of enzyme activity, which is particularly relevant in antimicrobial and anticancer applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated for its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate promising antibacterial potential, suggesting that this compound could be developed into a therapeutic agent against resistant bacterial infections .
Anticancer Activity
The compound has also shown potential in anticancer research. Studies have demonstrated its effectiveness in suppressing the growth of rapidly dividing cancer cells, particularly in lung cancer models (A549 cells). The mechanism appears to involve the disruption of key cellular processes essential for cancer cell proliferation .
Case Studies
- Antimicrobial Activity : A study assessed the antibacterial effects of this compound against S. aureus ATCC 25923 and MRSA ATCC 43300. The compound demonstrated an MIC value of 3.90 μg/mL against the standard strain and less than 1 μg/mL against MRSA, indicating high potency against resistant strains .
- Anticancer Evaluation : In vitro tests revealed that this compound preferentially inhibited the growth of A549 lung cancer cells compared to non-tumor fibroblast cells, highlighting its potential as an anticancer agent .
Data Tables
| Biological Activity | Tested Strain/Cell Line | MIC (μg/mL) | Effectiveness |
|---|---|---|---|
| Antibacterial | S. aureus ATCC 25923 | 3.90 | High |
| Antibacterial | S. aureus MRSA ATCC 43300 | <1 | Very High |
| Anticancer | A549 Lung Cancer Cells | - | Significant Growth Inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
